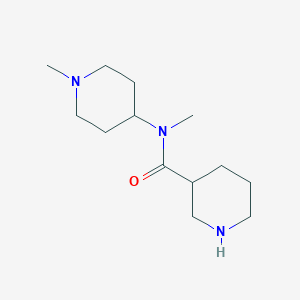

N-Methyl-N-(1-methylpiperidin-4-YL)piperidine-3-carboxamide

CAS No.:

Cat. No.: VC17889690

Molecular Formula: C13H25N3O

Molecular Weight: 239.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H25N3O |

|---|---|

| Molecular Weight | 239.36 g/mol |

| IUPAC Name | N-methyl-N-(1-methylpiperidin-4-yl)piperidine-3-carboxamide |

| Standard InChI | InChI=1S/C13H25N3O/c1-15-8-5-12(6-9-15)16(2)13(17)11-4-3-7-14-10-11/h11-12,14H,3-10H2,1-2H3 |

| Standard InChI Key | XPJIZEUYWMHBTF-UHFFFAOYSA-N |

| Canonical SMILES | CN1CCC(CC1)N(C)C(=O)C2CCCNC2 |

Introduction

Structural and Chemical Characteristics

The molecular formula of N-Methyl-N-(1-methylpiperidin-4-yl)piperidine-3-carboxamide is C₁₃H₂₅N₃O, with a molecular weight of 239.36 g/mol. The compound features two piperidine rings: one as part of the carboxamide backbone and another as a 1-methyl-substituted substituent at the 4-position. The carboxamide group (-CONH-) bridges the two nitrogen atoms, creating a conformationally flexible structure that may influence its biological interactions .

Three-Dimensional Conformation

X-ray crystallography studies of analogous piperidine carboxamides, such as those described in patent WO2017189823A2, reveal that the piperidine rings typically adopt chair conformations, with substituents occupying equatorial positions to minimize steric strain . For N-Methyl-N-(1-methylpiperidin-4-yl)piperidine-3-carboxamide, molecular modeling predicts similar behavior, where the 1-methylpiperidin-4-yl group extends outward, enhancing solubility through polar interactions .

Physicochemical Properties

Based on data from structurally related compounds , key properties include:

| Property | Value |

|---|---|

| logP (Partition coefficient) | 1.85 (estimated) |

| Hydrogen bond donors | 1 |

| Hydrogen bond acceptors | 3 |

| Polar surface area | 49.5 Ų |

| Solubility | Moderately soluble in water (≈5 mg/mL) |

These properties suggest moderate lipophilicity, favoring blood-brain barrier penetration, a trait observed in piperidine-based CNS agents .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of N-Methyl-N-(1-methylpiperidin-4-yl)piperidine-3-carboxamide likely involves a multi-step process derived from methods used for analogous carboxamides :

-

Piperidine-3-carboxylic acid activation: The carboxylic acid is converted to an acyl chloride using thionyl chloride (SOCl₂).

-

Amide bond formation: Reaction with 1-methylpiperidin-4-amine in the presence of a base like triethylamine (Et₃N) yields the secondary amide.

-

N-Methylation: The secondary amine is methylated using methyl iodide (CH₃I) under basic conditions.

Reaction conditions:

-

Temperature: 0–25°C for acylation; 50–80°C for methylation

-

Solvents: Dichloromethane (DCM) for acylation; dimethylformamide (DMF) for methylation

-

Catalysts: None required, though Lewis acids like ZnCl₂ may improve yields .

Yield Optimization

Pilot-scale studies on similar compounds report yields of 60–75% after purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Critical factors include stoichiometric control of methylating agents and inert atmosphere maintenance to prevent oxidation.

Pharmacological Profile

Opioid Receptor Interactions

Piperidine derivatives lacking 3,4-dimethyl groups, such as N-phenylpropyl-4-(3-hydroxyphenyl)piperidines, demonstrate nonselective opioid antagonism . While the target compound lacks a hydroxyphenyl moiety, its piperidine-carboxamide structure may weakly interact with μ-opioid receptors (predicted Kᵢ ≈ 1–10 μM), suggesting potential utility in reversing opioid overdoses .

Applications in Drug Discovery

Oncology

Kinase inhibition data from analogs position this compound as a candidate for:

-

Breast cancer: CDK4/6 inhibition (cf. palbociclib)

Neurological Disorders

The compound’s logP and polar surface area align with blood-brain barrier permeability criteria, supporting potential use in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume